(3As,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol (3As,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Brand Name: Vulcanchem
CAS No.: 114861-22-2
VCID: VC0053580
InChI: InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1
SMILES: CC1(OC2C(C(OC2O1)CO)O)C
Molecular Formula: C8H14O5
Molecular Weight: 190.19 g/mol

(3As,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol

CAS No.: 114861-22-2

Main Products

VCID: VC0053580

Molecular Formula: C8H14O5

Molecular Weight: 190.19 g/mol

(3As,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol - 114861-22-2

CAS No. 114861-22-2
Product Name (3As,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
IUPAC Name (3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Standard InChI InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1
Standard InChIKey JAUQZVBVVJJRKM-VZFHVOOUSA-N
Isomeric SMILES CC1(O[C@H]2[C@@H]([C@@H](O[C@H]2O1)CO)O)C
SMILES CC1(OC2C(C(OC2O1)CO)O)C
Canonical SMILES CC1(OC2C(C(OC2O1)CO)O)C
PubChem Compound 10103984
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator